3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agent Development
Compounds with the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The presence of this moiety in the compound suggests potential efficacy as an anticancer agent. Research indicates that derivatives of 1,2,4-triazole, including those similar to our compound, show promising cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while sparing normal cells, which is a significant advantage in chemotherapy.
Antimicrobial Applications
The 1,2,4-triazole derivatives are known to possess antimicrobial properties. This compound, due to its structural similarity to known antimicrobial agents, could be explored for its efficacy against bacteria and fungi. Such compounds can be used to develop new antibiotics or antifungal medications, addressing the growing concern of antimicrobial resistance .
Enzyme Inhibition for Disease Treatment
The compound’s ability to form hydrogen bonds with biological targets makes it a candidate for enzyme inhibition. It could be designed to bind to specific enzymes involved in disease processes, such as aromatase, which is a target for breast cancer treatment. Molecular docking studies can help understand the binding modes of these derivatives in the enzyme’s active site .
Analgesic and Anti-inflammatory Drugs
The structural features of 1,2,4-triazole-containing compounds have been associated with analgesic and anti-inflammatory activities. This suggests that our compound could be synthesized and tested for pain relief and inflammation reduction, potentially leading to new treatments for chronic pain and inflammatory diseases .
Antioxidant Properties
Antioxidants play a crucial role in protecting the body from oxidative stress and related diseases. The compound’s framework, which includes the 1,2,4-triazole ring, may exhibit antioxidant properties. This could lead to the development of supplements or drugs that help mitigate oxidative damage in cells .
Neuroprotective Effects
Research on 1,2,4-triazole derivatives has also indicated potential neuroprotective effects. These compounds could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. Further studies could explore this application for our compound, potentially contributing to therapies for conditions like Alzheimer’s or Parkinson’s disease .
Mechanism of Action
Target of Action
The compound, also known as 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The 1,2,4-triazole derivatives operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This allows them to bind to and modulate the activity of their target enzymes and receptors, leading to their various pharmacological effects .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a wide range of pathways due to their broad spectrum of biological activities . For instance, they can inhibit enzymes like carbonic anhydrase and cholinesterase, affecting related biochemical pathways .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with 1,2,4-triazole derivatives, the molecular and cellular effects could be diverse . For instance, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
3-acetyl-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14-6-8-16(9-7-14)20-23-21-25(24-20)18(13-29-21)10-11-22-30(27,28)19-5-3-4-17(12-19)15(2)26/h3-9,12-13,22H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYVLWLBZCVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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